3,4-Diethyl-2-methylhexane
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Overview
Description
3,4-Diethyl-2-methylhexane is a branched alkane with the molecular formula C11H24. It is a hydrocarbon, meaning it consists solely of carbon and hydrogen atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons characterized by single bonds between carbon atoms. The structure of this compound includes a hexane backbone with ethyl and methyl groups attached to the third, fourth, and second carbon atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diethyl-2-methylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexane derivatives. For instance, starting with 2-methylhexane, ethyl groups can be introduced at the third and fourth positions through Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of branched alkanes like this compound typically involves catalytic cracking and reforming processes. These methods break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are often used to facilitate these reactions under high temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethyl-2-methylhexane, like other alkanes, primarily undergoes substitution and combustion reactions. Due to its saturated nature, it is relatively inert but can react under specific conditions.
Common Reagents and Conditions
Halogenation: In the presence of ultraviolet light, this compound can react with halogens (e.g., chlorine or bromine) to form haloalkanes. For example, chlorination with Cl2 under UV light can produce various chlorinated derivatives.
Combustion: When burned in the presence of oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.
Major Products Formed
Halogenation: Produces haloalkanes such as 3,4-diethyl-2-chloromethylhexane.
Combustion: Produces carbon dioxide (CO2) and water (H2O).
Scientific Research Applications
3,4-Diethyl-2-methylhexane is primarily used in research to study the properties and reactions of branched alkanes. Its applications include:
Chemistry: Used as a model compound to understand the behavior of branched alkanes in various chemical reactions.
Industry: Employed in the formulation of specialty fuels and lubricants due to its branched structure, which can enhance certain properties like octane rating.
Mechanism of Action
As a hydrocarbon, 3,4-Diethyl-2-methylhexane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as providing energy through combustion. In chemical reactions, its mechanism involves the breaking and forming of C-H and C-C bonds under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-methylhexane
- 2,3-Diethylhexane
- 2,2,4-Trimethylpentane (Isooctane)
Comparison
3,4-Diethyl-2-methylhexane is unique due to the specific positioning of its ethyl and methyl groups, which can influence its physical and chemical properties. Compared to 2,2,4-Trimethylpentane, which is commonly used as a reference fuel in octane rating, this compound may exhibit different combustion characteristics due to its distinct branching pattern.
Properties
CAS No. |
61868-68-6 |
---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3,4-diethyl-2-methylhexane |
InChI |
InChI=1S/C11H24/c1-6-10(7-2)11(8-3)9(4)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
MWHIPTVSAPEYPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(CC)C(C)C |
Origin of Product |
United States |
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